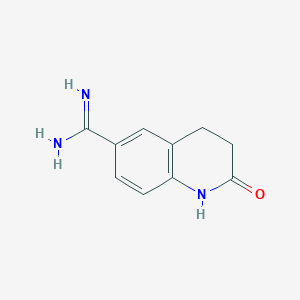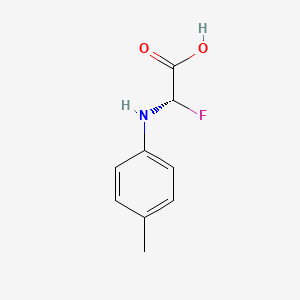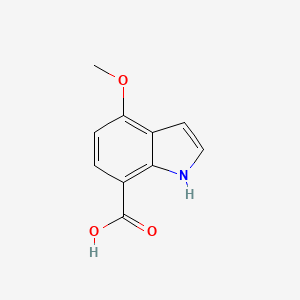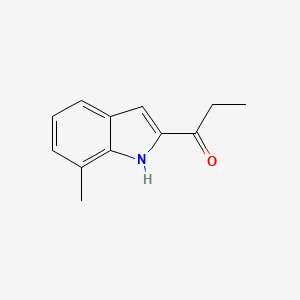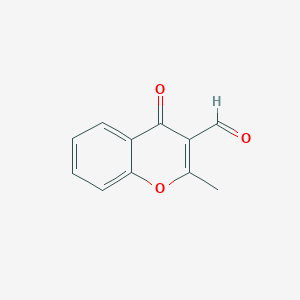
5-Amino-7-chloro-2,3-dihydroinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-7-cloro-2,3-dihidroinden-1-ona es un compuesto químico con una estructura única que incluye un núcleo de indanona sustituido con un grupo amino en la posición 5 y un átomo de cloro en la posición 7.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Amino-7-cloro-2,3-dihidroinden-1-ona típicamente involucra los siguientes pasos:
Materiales de Inicio: La síntesis comienza con materiales de inicio disponibles comercialmente como la 7-cloroindanona.
Reacción de Aminación: El paso clave involucra la introducción del grupo amino en la posición 5. Esto se puede lograr mediante una reacción de sustitución nucleofílica utilizando una fuente de amina apropiada en condiciones controladas.
Purificación: El producto se purifica luego utilizando técnicas estándar como recristalización o cromatografía para obtener el compuesto deseado con alta pureza.
Métodos de Producción Industrial
La producción industrial de 5-Amino-7-cloro-2,3-dihidroinden-1-ona puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto típicamente incluye:
Reactores Batch o de Flujo Continuo: Para controlar parámetros de reacción como la temperatura, la presión y el tiempo de reacción.
Sistemas Automáticos de Purificación: Para la eficiente aislamiento y purificación del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Amino-7-cloro-2,3-dihidroinden-1-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, potencialmente alterando su actividad biológica.
Sustitución: El átomo de cloro en la posición 7 se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar en condiciones apropiadas para lograr la sustitución.
Principales Productos Formados
Productos de Oxidación: Quinonas u otros derivados oxidados.
Productos de Reducción: Formas reducidas del compuesto con grupos funcionales alterados.
Productos de Sustitución: Compuestos con nuevos grupos funcionales que reemplazan al átomo de cloro.
Aplicaciones Científicas De Investigación
5-Amino-7-cloro-2,3-dihidroinden-1-ona tiene varias aplicaciones de investigación científica:
Química Medicinal: Se investiga su potencial como farmacóforo en el diseño de fármacos, particularmente para su actividad contra ciertos objetivos biológicos.
Ciencia de Materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades específicas.
Estudios Biológicos: Se utiliza en estudios para comprender su interacción con los sistemas biológicos y sus posibles efectos terapéuticos.
Aplicaciones Industriales: El compuesto se puede utilizar como intermedio en la síntesis de moléculas más complejas para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 5-Amino-7-cloro-2,3-dihidroinden-1-ona involucra su interacción con objetivos moleculares específicos. Los sustituyentes amino y cloro juegan un papel crucial en su afinidad de unión y actividad. El compuesto puede interactuar con enzimas, receptores u otras proteínas, modulando su actividad y conduciendo a los efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos Similares
5,7-Dicloro-2,3-dihidroinden-1-ona: Estructura similar pero carece del grupo amino.
4-Cloro-2,3-dihidroinden-1-ona: Estructura similar con un patrón de sustitución diferente.
7-Cloro-2,3-dihidroinden-1-ona: Carece del grupo amino pero tiene la sustitución cloro.
Singularidad
5-Amino-7-cloro-2,3-dihidroinden-1-ona es único debido a la presencia de ambos sustituyentes amino y cloro, que confieren propiedades químicas y biológicas distintas. Este patrón de sustitución dual mejora su potencial para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C9H8ClNO |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
5-amino-7-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8ClNO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2,11H2 |
Clave InChI |
BSVFWAHCPJEDIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C=C(C=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





